molecular formula C9H8F3IO2S B14046298 1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene CAS No. 1803785-49-0

1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene

Cat. No.: B14046298
CAS No.: 1803785-49-0
M. Wt: 364.13 g/mol
InChI Key: RIRIIKWRVCODHT-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy groups, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene typically involves the iodination of a precursor compound followed by the introduction of methoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

    Reduction Reactions: Reduction of the compound can lead to the removal of specific functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-3-iodo-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

1803785-49-0

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-2,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-7-5(13)3-4-6(8(7)15-2)16-9(10,11)12/h3-4H,1-2H3

InChI Key

RIRIIKWRVCODHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)I)SC(F)(F)F

Origin of Product

United States

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